17β-Estradiol 17-Sulfate Potassium Salt
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Overview
Description
17β-Estradiol 17-Sulfate Potassium Salt is a conjugated form of estradiol, a potent estrogen hormone. This compound is often used in scientific research due to its stability and solubility in water. The conjugation with sulfate and potassium enhances its bioavailability and facilitates its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17β-Estradiol 17-Sulfate Potassium Salt typically involves the sulfation of 17β-estradiol. This process can be achieved by reacting 17β-estradiol with sulfur trioxide-pyridine complex in an organic solvent such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the 17-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfation processes using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization or chromatography techniques to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of estrone derivatives.
Reduction: Formation of 17β-estradiol.
Substitution: Formation of various estradiol derivatives depending on the nucleophile used.
Scientific Research Applications
17β-Estradiol 17-Sulfate Potassium Salt is widely used in various fields of scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogenic compounds.
Biology: Studied for its role in estrogen receptor signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and its effects on bone density and cardiovascular health.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other estrogenic compounds.
Mechanism of Action
The mechanism of action of 17β-Estradiol 17-Sulfate Potassium Salt involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound activates the receptor, leading to the transcription of estrogen-responsive genes. This activation influences various physiological processes, including reproductive function, bone density maintenance, and cardiovascular health. The sulfate conjugation aids in the transport and excretion of the compound, modulating its bioavailability and activity.
Comparison with Similar Compounds
17β-Estradiol: The parent compound, which is more potent but less stable and less water-soluble.
Estrone Sulfate: Another conjugated estrogen with similar stability and solubility but different receptor affinity and activity.
Estradiol 3-Sulfate: A positional isomer with different biological activity and receptor interactions.
Uniqueness: 17β-Estradiol 17-Sulfate Potassium Salt is unique due to its specific sulfation at the 17-position, which enhances its stability and solubility compared to 17β-estradiol. This modification also affects its interaction with estrogen receptors and its overall biological activity, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
23929-50-2 |
---|---|
Molecular Formula |
C18H23KO5S |
Molecular Weight |
390.535 |
IUPAC Name |
potassium;(8R,9S,13S,14S,17S)-13-methyl-17-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-olate |
InChI |
InChI=1S/C18H24O5S.K/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 |
InChI Key |
BLUAEJZSNBVUIF-CMZLOHJFSA-M |
SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)[O-].[K+] |
Synonyms |
Potassium (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl Sulfate |
Origin of Product |
United States |
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